molecular formula C10H19NO3 B132630 6-(Allyloxycarbonylamino)-1-hexanol CAS No. 146292-92-4

6-(Allyloxycarbonylamino)-1-hexanol

Cat. No.: B132630
CAS No.: 146292-92-4
M. Wt: 201.26 g/mol
InChI Key: FQFRACFUQCJOMP-UHFFFAOYSA-N
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Description

Contextualization within Bifunctional Organic Molecules

6-(Allyloxycarbonylamino)-1-hexanol is a prime example of a bifunctional organic molecule. This classification arises from the presence of two distinct reactive functional groups at different positions on its carbon skeleton. Specifically, it possesses a primary alcohol (hydroxyl, -OH) group at one end of its six-carbon chain and a protected amine (allyloxycarbonylamino, -NHAlloc) group at the other. This dual functionality allows for selective chemical transformations at either end of the molecule, making it a versatile component in multi-step syntheses. In literature, it is often referred to as a bifunctional spacer, highlighting its role in connecting different molecular fragments. sigmaaldrich.comsigmaaldrich.com

The fundamental structure consists of a hexanol backbone. nih.gov The terminal hydroxyl group provides a site for reactions typical of alcohols, such as esterification or etherification. The amino group is rendered temporarily unreactive by the presence of the allyloxycarbonyl (Alloc) protecting group. This strategic protection is crucial for controlling the sequence of chemical reactions.

Significance as a Protected Amino Alcohol Building Block in Chemical Synthesis

In the field of organic synthesis, amino alcohols are valuable building blocks due to their combination of nucleophilic and, after deprotection, basic centers. The utility of this compound lies in its nature as a protected amino alcohol. Protecting groups are essential tools in synthesis, preventing a functional group from reacting while another part of the molecule is being modified.

The allyloxycarbonyl (Alloc) group is a well-established protecting group for amines. A key advantage of the Alloc group is its stability under a range of conditions, yet it can be selectively removed under mild circumstances. Specifically, the amino protection can be cleaved using a palladium(0) catalyst, a process that does not affect many other common functional groups. sigmaaldrich.comsigmaaldrich.com This orthogonality allows chemists to unmask the amine at a precise moment in a synthetic pathway.

This contrasts with other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is typically removed under acidic conditions, or the benzyloxycarbonyl (Cbz) group, which is often cleaved by catalytic hydrogenation. cymitquimica.comprepchem.com The specific utility of the Alloc group in this compound provides chemists with a distinct tool for complex molecular construction.

Scope and Objectives of Academic Inquiry

Academic research involving this compound centers on its application as a versatile building block and linker. sigmaaldrich.comsigmaaldrich.com A primary objective is its use in the synthesis of more complex, target molecules where a flexible six-carbon spacer is required to connect two different molecular entities.

A notable application is in the synthesis of protected 6-aminohexyl glycosides. sigmaaldrich.comsigmaaldrich.com In this context, the hydroxyl group of this compound can be attached to a sugar molecule. Subsequently, the Alloc group can be removed to reveal the primary amine, which can then be used for further conjugation, for instance, to attach the glycoside to a protein or a solid support. This makes the compound valuable in the fields of glycobiology and medicinal chemistry for creating sophisticated molecular probes and other functionalized molecules. Its role as a cross-linking reagent further underscores its utility in creating larger, well-defined chemical architectures. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃ scbt.com
Linear Formula CH₂=CHCH₂OCONH(CH₂)₆OH sigmaaldrich.com
Molecular Weight 201.26 g/mol sigmaaldrich.comscbt.com
CAS Number 146292-92-4 sigmaaldrich.comscbt.comchemicalbook.com
Melting Point 46-49 °C sigmaaldrich.comchemicalbook.com
Appearance Solid cymitquimica.com
Assay ≥98.0% (GC) sigmaaldrich.com

Spectroscopic and Structural Identifiers

Unique identifiers for this compound are provided for database and structural software reference.

Identifier TypeIdentifierSource
SMILES OCCCCCCNC(=O)OCC=C sigmaaldrich.com
InChI 1S/C10H19NO3/c1-2-9-14-10(13)11-7-5-3-4-6-8-12/h2,12H,1,3-9H2,(H,11,13) sigmaaldrich.com
InChI Key FQFRACFUQCJOMP-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl N-(6-hydroxyhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-9-14-10(13)11-7-5-3-4-6-8-12/h2,12H,1,3-9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFRACFUQCJOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408729
Record name 6-(Allyloxycarbonylamino)-1-hexanol
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146292-92-4
Record name 2-Propen-1-yl N-(6-hydroxyhexyl)carbamate
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Record name 6-(Allyloxycarbonylamino)-1-hexanol
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Record name 6-(Allyloxycarbonylamino)-1-hexanol
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Chemical Transformations and Derivatization of 6 Allyloxycarbonylamino 1 Hexanol

Reactions at the Primary Alcohol Moiety

The primary alcohol group of 6-(allyloxycarbonylamino)-1-hexanol is a key site for various chemical transformations, enabling the introduction of diverse functional groups and the extension of the carbon chain.

Esterification Reactions

Esterification of the primary alcohol in this compound can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst or a coupling agent. These reactions lead to the formation of an ester linkage, a common functional group in many biologically active molecules and materials. The choice of esterifying agent and reaction conditions allows for the introduction of a wide array of functionalities.

Etherification Strategies

The hydroxyl group can be converted into an ether through several etherification strategies. One common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Another approach is acid-catalyzed dehydration, which can lead to the formation of symmetrical ethers. For instance, the dehydration of 1-hexanol (B41254) to di-n-hexyl ether has been studied using various acidic catalysts. researchgate.net The synthesis of asymmetrical ethers, such as ethyl hexyl ether, can be achieved by reacting 1-hexanol with other alcohols or their derivatives under specific catalytic conditions. rsc.org

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. github.io

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.org These reagents are known to minimize over-oxidation to the carboxylic acid. libretexts.orgyoutube.com

Stronger oxidizing agents, like chromic acid (formed from chromium trioxide in acid), potassium permanganate, or certain metal-free oxidation systems, will typically oxidize the primary alcohol directly to a carboxylic acid. github.ioyoutube.comlibretexts.orgnih.gov The oxidation of a primary alcohol first yields an aldehyde, which is then further oxidized to the carboxylic acid in the presence of these strong oxidants. github.ioyoutube.com

Table 1: Oxidation Reactions of Primary Alcohols

Starting MaterialOxidizing AgentProduct
Primary AlcoholPyridinium Chlorochromate (PCC)Aldehyde
Primary AlcoholDess-Martin Periodinane (DMP)Aldehyde
Primary AlcoholChromic Acid (H₂CrO₄)Carboxylic Acid
Primary AlcoholPotassium Permanganate (KMnO₄)Carboxylic Acid

Halogenation Reactions

The hydroxyl group of this compound can be replaced by a halogen atom (F, Cl, Br, I) through various halogenation reactions. The resulting 6-halo-1-hexanol derivative can then participate in a range of nucleophilic substitution reactions. For example, 6-bromo-1-hexanol (B126649) is a known compound where the hydroxyl group has been replaced by bromine. nih.govmedchemexpress.com This transformation can be accomplished using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for bromination and chlorination, respectively. The bromine atom in 6-bromo-1-hexanol is a good leaving group, making it a useful intermediate for further functionalization. medchemexpress.com

Reactions Involving the Allyloxycarbonyl Protecting Group

The allyloxycarbonyl (Alloc) group is a popular choice for protecting amines due to its stability under a variety of reaction conditions and its selective removal under mild conditions.

Deprotection Mechanisms (e.g., Palladium-catalyzed cleavage)

The most common method for the deprotection of the Alloc group is through a palladium-catalyzed reaction. nih.gov This process typically involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger for the allyl group. The mechanism is believed to proceed through the formation of a π-allyl palladium complex. This intermediate then undergoes nucleophilic attack by the scavenger, which cleaves the carbamate (B1207046) and liberates the free amine. The choice of scavenger can influence the reaction rate and efficiency. This mild and highly specific deprotection method allows for the unmasking of the amine functionality without affecting other sensitive groups within the molecule.

Functionalization of the Allyl Moiety

The allyl group within the allyloxycarbonyl (Alloc) protecting group presents a reactive handle for various chemical modifications. The double bond of the allyl group can undergo several addition and transformation reactions.

One common transformation is the palladium-catalyzed deprotection, which proceeds through the formation of a π-allyl palladium complex. total-synthesis.com This process is often performed in the presence of a nucleophilic scavenger, such as morpholine (B109124) or a silane, to trap the allyl group and regenerate the Pd(0) catalyst. total-synthesis.com The choice of scavenger can influence the reaction's efficiency and prevent side reactions like the re-alkylation of the deprotected amine. researchgate.net

Recent advancements have focused on developing more environmentally friendly and sustainable methods for Alloc removal. For instance, a metal-free, on-resin Alloc deprotection has been reported using iodine and water in greener solvents like PolarClean and ethyl acetate. acs.org This method allows for a one-pot procedure that combines deprotection with subsequent peptide coupling, minimizing waste and simplifying the synthetic process. acs.org

Another approach to functionalizing the allyl group involves its isomerization to a more labile enol ether. This can be achieved using reagents like potassium tert-butoxide, followed by mild acidic hydrolysis to release the free amine. organic-chemistry.org Additionally, oxidative cleavage of the allyl group can be performed. For example, hydroxylation of the double bond followed by periodate (B1199274) scission of the resulting diol provides an alternative deprotection strategy. organic-chemistry.org

The reactivity of the allyl double bond also allows for its participation in other addition reactions, although these are less common in the context of deprotection and more relevant for structural modification.

Role as a Cross-linking Reagent

The bifunctional nature of this compound, with a protected amine at one end and a hydroxyl group at the other, makes it a valuable cross-linking reagent. sigmaaldrich.comlabsolu.casigmaaldrich.com The hexyl chain provides a flexible spacer, and the two functional groups can be reacted sequentially to link different molecules or to form polymeric networks. nih.gov

The hydroxyl group can be activated or converted into other functional groups to facilitate coupling reactions. For instance, it can be reacted with a carboxylic acid to form an ester linkage or converted to a leaving group for nucleophilic substitution.

The protected amine, after deprotection of the Alloc group, provides a site for reaction with electrophiles. This dual reactivity allows for the controlled assembly of complex molecular architectures. For example, this compound can be used to link a biomolecule to a solid support or to another biomolecule.

The table below summarizes some of the key chemical transformations involving this compound and its derivatives.

TransformationReagents and ConditionsProduct TypeReference
Alloc DeprotectionPd(PPh₃)₄, Morpholine or PhSiH₃Free Amine total-synthesis.comresearchgate.net
Metal-Free Alloc DeprotectionI₂, H₂O, PolarClean/EtOAcFree Amine acs.org
N-Alkylation of Amine (general)Alcohols, Metal Catalyst (e.g., Cu/Au, Ni, Mn)N-Alkylated Amine nih.govnih.govorganic-chemistry.org
One-Pot Amidation2-Chloropyridine, Tf₂O, Grignard ReagentAmide rsc.org
On-Resin Peptide CouplingPd(0), Scavenger; then Activated Amino AcidElongated Peptide acs.orgnih.govacs.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Polymer Chemistry and Macromolecular Engineering

In polymer science, the compound serves as a key intermediate for synthesizing high-performance polymers with tailored properties. The presence of both a hydroxyl group and a protected amine allows for its incorporation into different polymer backbones through various polymerization techniques.

Monomer for Polyamide and Polyurethane Synthesis

6-(Allyloxycarbonylamino)-1-hexanol is a precursor for monomers used in the synthesis of both polyamides and polyurethanes. The core of its utility lies in the allyl protecting group on the amine, which can be selectively removed under specific, mild conditions, typically using a palladium catalyst.

For polyamide synthesis, the allyl group is first cleaved to yield 6-amino-1-hexanol (B32743). This resulting amino-alcohol can then participate in polymerization reactions. For example, it can react with dicarboxylic acids or their derivatives in a condensation polymerization to form polyamides containing pendant hydroxyl groups. These hydroxyl groups can then be used for further modification or to influence the polymer's properties, such as hydrophilicity. The synthesis of branched Polyamide 6, for instance, involves the co-polymerization of ε-caprolactam with a branching monomer like α-Amino-ε-caprolactam, highlighting the importance of amino-functionalized monomers in modifying polyamide structures. mdpi.com

For polyurethane synthesis, the hydroxyl group of this compound can react directly with diisocyanates. This reaction incorporates the molecule into the polyurethane backbone while leaving the protected amine intact. This amine can be deprotected post-polymerization, creating a functional polyurethane with reactive amine sites along the chain. These sites are valuable for cross-linking, grafting other polymer chains, or attaching bioactive molecules. The fundamental reaction in polyurethane chemistry is the condensation between polyols and diisocyanates, and this compound acts as a functional polyol. mdpi.com

Development of Poly(ester amide)s

Poly(ester amide)s (PEAs) are a class of polymers that combine the beneficial properties of polyesters (e.g., biodegradability, flexibility) and polyamides (e.g., thermal stability, mechanical strength). nih.govnih.gov this compound is an ideal precursor for creating monomers for PEA synthesis.

The synthesis often involves first creating a diamide-diol monomer. For this, the protected this compound is deprotected to 6-amino-1-hexanol. medchemexpress.com This amino alcohol can then be reacted with a dicarboxylic acid, such as terephthalic acid, to form a bis(6-hydroxyhexyl) diamide (B1670390) monomer. researchgate.net This new monomer, which contains two hydroxyl groups, is then subjected to polycondensation with a diacid and often another diol (like ethylene (B1197577) glycol) to produce the final poly(ester amide). researchgate.net The incorporation of such monomers has been shown to improve properties like water absorption compared to traditional polyesters like PET. researchgate.net The resulting PEAs often have α-amino acid structural units, making them promising for biomedical applications due to their biocompatibility and controlled degradation. nih.gov

Properties of a Poly(ester amide) Derived from a 6-amino-1-hexanol-based Monomer

Property Value Comparison (PET)
Melting Point 217°C ~254°C
Initial Decomposition Temp. ~381°C N/A
Saturated Water Absorption 2.53 wt% 0.83 wt%
Water Contact Angle 57.3° 94.7°

Data derived from a study on P6T6T, a PEA synthesized from a monomer made with 6-amino-1-hexanol and terephthalic acid. researchgate.net

Integration into Polymer Conjugate Systems

The bifunctional nature of this compound is highly advantageous for creating polymer conjugate systems, particularly for biomedical uses like drug delivery. nih.gov The molecule can be incorporated into a polymer backbone, such as a polyester (B1180765) or polyurethane, via its hydroxyl group. The allyl-protected amine serves as a latent functional handle.

After polymerization, the stable allyl group can be selectively removed without degrading the polymer backbone. This exposes a primary amine, which can then be used to covalently attach other molecules, such as:

Drugs: For targeted drug delivery systems.

Peptides or Proteins: To create bioactive materials that can interact with cells.

Imaging Agents: For diagnostic applications.

This strategy allows for the precise placement of functional groups along a polymer chain, leading to highly sophisticated and functional materials. For example, α-amino acid based PEAs are noted for their potential to introduce pendant reactive functional groups for such conjugations. nih.gov

Bioconjugation and Chemical Biology Applications

In the fields of chemical biology and bioconjugation, precision and mild reaction conditions are paramount. This compound serves as a valuable linker and reagent for modifying sensitive biological molecules.

Linker in Oligonucleotide and Peptide Synthesis

The compound is an excellent precursor for linkers used in the solid-phase synthesis of oligonucleotides and peptides. nih.gov In this context, it acts as a spacer that connects the first nucleotide or amino acid to the solid support (e.g., controlled pore glass, CPG).

The synthesis process involves:

Attaching the hydroxyl end of this compound to the solid support.

Removing the allyl protecting group to free the primary amine.

Coupling the first phosphoramidite (B1245037) (for DNA/RNA synthesis) or protected amino acid (for peptide synthesis) to this amine. nih.gov

The six-carbon chain provides spatial separation between the synthesized biomolecule and the solid support, which can be crucial for subsequent enzymatic reactions or hybridization studies. biosyn.com This type of aminohexyl linker is widely used in the synthesis of modified oligonucleotides for various research, diagnostic, and therapeutic applications. nih.govbiosyn.com

Common Linker Types in Oligonucleotide Synthesis

Linker Type Functional Group Common Chain Length Application
Amino Linker Primary Amine C3, C6, C12 Attachment of labels, conjugation to surfaces
Carboxy Linker Carboxylic Acid C10 Reaction with amines to form amide bonds
Thiol Linker Sulfhydryl C6 Attachment to maleimides or gold surfaces
Photocleavable Linker Photocleavable group Variable Release of oligonucleotide upon light exposure

Table based on general information about oligonucleotide linkers. biosyn.com

Reagent for Biomolecule Modification

Beyond solid-phase synthesis, this compound is a precursor to bifunctional crosslinking reagents used for modifying biomolecules in solution. The molecule can be derivatized at its hydroxyl group to introduce a second reactive moiety (e.g., an N-hydroxysuccinimide ester).

The resulting reagent can be used in a two-step modification process:

The newly introduced reactive group (e.g., NHS ester) is reacted with a primary amine on a biomolecule, such as a lysine (B10760008) residue on a protein.

The allyl group is then cleaved to expose the amine, which is available for further conjugation to another molecule, surface, or polymer.

The key advantage of the allyloxycarbonyl (Alloc) protecting group is its orthogonal nature. It is stable to conditions used for removing other common protecting groups (like Fmoc or Boc) but can be removed under very mild conditions (palladium catalysis), preserving the integrity of the biomolecule. This makes it a valuable tool for assembling complex bioconjugates.

Components of Imaging Agents and Enzyme Substrates (e.g., Fluorogenic Substrates)

In the development of advanced diagnostic and research tools, bifunctional molecules like this compound serve as critical linkers or spacers. While direct studies on this compound for this purpose are not prevalent, the application of structurally similar compounds highlights its potential. For instance, a related compound, 6-(Boc-amino)-1-hexanol, which features a tert-Butoxycarbonyl (Boc) protecting group instead of an Alloc group, is used as a reactant in the synthesis of fluorescent probes for Heat shock protein 90 (Hsp90). sigmaaldrich.com

In such syntheses, the protected aminohexanol structure provides a flexible spacer that connects a targeting molecule to a fluorescent reporter. The protected amine prevents unwanted side reactions while the hydroxyl group is modified. Subsequently, the protecting group can be removed to reveal the amine for further conjugation. The Alloc group on this compound serves the same fundamental purpose, offering an alternative deprotection strategy that can be crucial in a multi-step synthesis of a complex imaging agent.

Table 1: Application of a 6-(Protected-amino)-1-hexanol Analog in Probe Synthesis

Compound Application Role of the Molecule

Surface Functionalization and Nanomaterial Integration

The ability to modify surfaces at the molecular level is fundamental to creating advanced materials for electronics, medicine, and sensor technology. The dual functionality of this compound makes it a candidate for such surface engineering.

The functionalization of gold nanoparticles is a key area of research for applications in drug delivery and medical imaging. Organic ligands are used to stabilize the nanoparticles, improve their biocompatibility, and provide anchor points for attaching active molecules like drugs or targeting agents. nih.gov

A study on modifying gold nanoparticles for targeted photochemical internalization utilized a structurally related compound, 6-mercapto-1-hexanol (B159029). nih.gov In this research, the thiol (-SH) group of 6-mercapto-1-hexanol binds strongly to the gold surface, creating a self-assembled monolayer. The terminal hydroxyl (-OH) group then remains exposed and available for the subsequent attachment of a photosensitizer (protoporphyrin IX) and a targeting molecule (folic acid). nih.gov This functionalization was found to improve both drug loading and the targeted uptake of the nanostructure by cells. nih.gov

Given that this compound shares the same 1-hexanol (B41254) backbone, it could be adapted for similar purposes. The terminal hydroxyl group offers an identical point for conjugation, while the protected amine, after deprotection, would provide an alternative functional group for linking different types of molecules, enhancing the versatility of the nanoparticle's surface chemistry.

Table 2: Research Findings on Gold Nanoparticle Functionalization with a Hexanol Derivative

Nanoparticle System Ligand Used Purpose of Functionalization Outcome

In the fabrication of biosensors, particularly those with electrode surfaces like DNA chips, it is crucial to prevent the non-specific adsorption of molecules from the sample. This is achieved by using "blocking agents" that passivate the surface areas not occupied by the specific probes (e.g., DNA strands). researchgate.net

The compound 6-mercaptohexanol (MCH) is widely used as such a blocking agent in DNA biosensors. researchgate.net After the primary DNA probes are attached to a gold electrode surface, MCH is introduced. It fills the remaining space on the electrode, which serves two main purposes: it prevents non-specific binding of other molecules, and it helps to orient the DNA probes into an upright position, making them more accessible for hybridization with the target DNA. researchgate.net The optimal performance of the sensor often depends on carefully controlling the ratio of the DNA probe to the MCH blocking agent. researchgate.net

This compound, with its six-carbon chain and terminal hydroxyl group, possesses the molecular characteristics to act in a similar blocking capacity. It can occupy space on a sensor surface, and its terminal group can be either inert or participate in forming an ordered monolayer, thereby reducing background noise and improving the sensitivity and specificity of the biosensor.

Table 3: Role of a Hexanol-based Blocking Agent in Biosensors

Application Blocking Agent Function

Building Blocks for Complex Organic Molecules

The synthesis of complex molecules, especially for pharmaceutical applications, requires a toolbox of reliable and versatile building blocks. These intermediates must allow for the controlled, stepwise addition of different chemical functionalities.

Bifunctional molecules are essential scaffolds in the synthesis of pharmaceutical intermediates. sumitomo-chem.co.jp Compounds like 6-amino-1-hexanol are noted for their use as pharmaceutical intermediates, underscoring the value of the C6-linker structure. medchemexpress.com this compound fits perfectly into this role, being described as a bifunctional spacer and cross-linking reagent. sigmaaldrich.comsigmaaldrich.com

Its utility stems from the orthogonal nature of its two functional groups. The hydroxyl group can undergo a specific reaction while the amine remains protected by the Alloc group. In a subsequent step, the Alloc group can be selectively cleaved using a palladium(0) catalyst without disturbing other parts of the molecule. sigmaaldrich.com This allows chemists to build complex structures with precise control over the placement of different substituents, a critical requirement in the path to a final active pharmaceutical ingredient.

Table 4: Features of this compound as a Synthetic Scaffold

Feature Description Synthetic Advantage
Bifunctionality Possesses two different reactive sites: a primary alcohol and a protected primary amine. sigmaaldrich.com Allows for sequential, site-specific reactions to build molecular complexity.
Alloc Protecting Group The allyloxycarbonyl group protects the amine functionality. The amine is inert during reactions at the hydroxyl site. The Alloc group can be removed under specific, mild conditions (e.g., Pd(0) catalysis). sigmaaldrich.com

| Six-Carbon Spacer | An aliphatic chain of six carbons. | Provides flexibility and spatial separation between functional parts of a larger target molecule. |

Advanced Characterization and Spectroscopic Analysis of 6 Allyloxycarbonylamino 1 Hexanol in Research

The rigorous identification and characterization of 6-(Allyloxycarbonylamino)-1-hexanol, a bifunctional chemical compound, are paramount in research settings to ensure structural integrity and purity. This is achieved through a combination of advanced spectroscopic and chromatographic techniques, which provide detailed insights into its molecular architecture and sample composition.

Theoretical and Computational Investigations of 6 Allyloxycarbonylamino 1 Hexanol

Molecular Modeling and Conformational Analysis

A foundational aspect of understanding a flexible molecule like 6-(Allyloxycarbonylamino)-1-hexanol is the exploration of its potential three-dimensional structures, or conformers. This is typically achieved through molecular modeling techniques.

A comprehensive conformational analysis would involve scanning the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This process would identify the various low-energy conformers, which represent the most probable shapes the molecule adopts. For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. The relative energies of these conformers would also be determined to understand their population distribution at a given temperature.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-O-C-C) (°)Key Dihedral Angle (C-N-C-O) (°)
10.00178.5179.2
21.2565.3178.9
32.50-68.1179.1

This table is illustrative and does not represent actual experimental or computational data.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic properties and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

These calculations would provide crucial information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate or accept electrons in chemical reactions. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for chemical attack.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution and helps identify reactive sites.

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D

This table is illustrative and does not represent actual experimental or computational data.

Reaction Mechanism Studies and Pathway Prediction

Theoretical studies can be invaluable in predicting and understanding the mechanisms of chemical reactions involving this compound. For instance, the cleavage of the allyl protecting group is a common reaction for this type of compound.

Computational chemists would model the reaction pathway by identifying the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This information is critical for optimizing reaction conditions and predicting potential byproducts.

Structure-Property Relationship Predictions for Research Applications

A key goal of computational chemistry is to establish relationships between a molecule's structure and its macroscopic properties. By systematically modifying the structure of this compound in silico (e.g., by changing functional groups or chain length), researchers could predict how these changes would affect its properties.

This predictive power is particularly useful in materials science and drug discovery. For example, computational models could be used to predict how modifications to the molecule would impact its ability to self-assemble, its solubility, or its interaction with biological targets. These predictions can guide experimental work, saving time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Allyloxycarbonylamino)-1-hexanol, and how does the choice of protecting group influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the allyloxycarbonyl (Alloc) group to the amine functionality of 6-amino-1-hexanol. The Alloc group is preferred for its stability under acidic conditions and selective removal via palladium-catalyzed deprotection . Key steps include:

  • Amino Protection : React 6-amino-1-hexanol with allyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the Alloc-protected intermediate.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC or NMR.
  • Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of allyl chloroformate to amine) and reaction temperature (0–5°C) to minimize side reactions like hydrolysis .

Q. How does the hydroxyl group in this compound influence its solubility in polar vs. non-polar solvents?

  • Methodological Answer : The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, while the Alloc group and hexanol backbone increase solubility in non-polar solvents (e.g., DCM, chloroform).

  • Experimental Design : Perform solubility tests by dissolving the compound in solvents of varying polarity (water, ethanol, DCM) at 25°C. Measure saturation concentrations via gravimetric analysis.
  • Data Interpretation : Compare results with analogs like 6-chloro-1-hexanol (less polar due to Cl substitution) and 6-amino-1-hexanol (higher aqueous solubility from NH₂) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound in receptor-binding assays?

  • Methodological Answer : Conflicting bioactivity may arise from impurities, solvent effects, or assay interference.

  • Controls : Include solvent-only controls and validate assays with structurally similar compounds (e.g., 6-benzylamino-1-hexanol) to rule out nonspecific binding .
  • Analytical Verification : Use LC-MS to confirm compound purity (>95%) and quantify degradation products.
  • Mechanistic Studies : Employ calcium imaging (as in OR1G1 receptor studies) to differentiate direct antagonism from artifacts .

Q. How does the allyloxycarbonyl group affect the stability of this compound under catalytic hydrogenation conditions?

  • Methodological Answer : The Alloc group is susceptible to hydrogenolysis.

  • Experimental Design : Expose the compound to H₂ gas (1–5 atm) with Pd/C or Pd(OAc)₂ at 25–50°C. Monitor deprotection via TLC or NMR.
  • Kinetic Analysis : Compare reaction rates with Boc-protected analogs (e.g., 6-(Boc-amino)-1-hexanol), which require acidic conditions for deprotection.
  • Data Application : Optimize reaction time (typically 2–4 hours) to prevent over-reduction of the hexanol backbone .

Q. What role does this compound play in polymer crosslinking, and how can its reactivity be modulated?

  • Methodological Answer : The compound serves as a bifunctional monomer (amine + hydroxyl) in polyurethane or epoxy networks.

  • Crosslinking Studies : React with diisocyanates (e.g., HDI) at 60–80°C. Measure gelation time via rheometry.
  • Reactivity Modulation : Introduce steric hindrance by varying the Alloc group’s substituents or using co-monomers (e.g., 6-phenyl-1-hexanol) to adjust crosslink density .

Data Contradiction Analysis

Q. How can researchers address discrepancies in the reported catalytic efficiency of this compound in esterification reactions?

  • Methodological Answer : Inconsistent catalytic data may stem from solvent polarity, temperature, or catalyst loading.

  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., DMF solvent, NaBr catalyst) as in 6-chloro-1-hexanol bromide synthesis .
  • Kinetic Modeling : Apply an Eley-Rideal mechanism (used for 1-hexanol dehydrocondensation) to distinguish surface reaction vs. diffusion limitations .
  • Advanced Characterization : Use in-situ FTIR to monitor ester bond formation and identify side products like allyl alcohol .

Methodological Tables

Parameter Optimal Value Reference
Alloc Depletion Time (Pd/C)2–4 hours (H₂, 1 atm)
Solubility in DCM45 mg/mL (25°C)
Crosslinking Gelation Time15–30 minutes (HDI, 70°C)

Key Considerations

  • Synthesis : Prioritize palladium catalysts for Alloc deprotection to avoid side reactions common in acidic/basic conditions.
  • Applications : Leverage the compound’s dual functionality (OH and Alloc-protected NH) in drug conjugation (e.g., prodrugs) or stimuli-responsive polymers.
  • Data Validation : Cross-reference NMR (δ 5.8–5.9 ppm for allyl protons) and mass spectrometry (m/z 216.2 [M+H]⁺) for structural confirmation .

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